molecular formula C28H20FN3O4S B2718235 ethyl 5-{[1,1'-biphenyl]-4-amido}-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-60-5

ethyl 5-{[1,1'-biphenyl]-4-amido}-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2718235
CAS No.: 851949-60-5
M. Wt: 513.54
InChI Key: QIQQCERQOFWJSO-UHFFFAOYSA-N
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Description

Ethyl 5-{[1,1'-biphenyl]-4-amido}-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (molecular formula: C₂₈H₂₀FN₃O₄S; molecular weight: 513.54 g/mol) is a thienopyridazine derivative characterized by:

  • A 4-fluorophenyl substituent at position 3 of the thienopyridazine core, contributing to steric bulk and electronic modulation via the electron-withdrawing fluorine atom .
  • An ethyl ester at position 1, which may act as a prodrug moiety to improve bioavailability .

The compound was synthesized via amidation reactions, as inferred from analogous procedures in and . Analytical data (¹H/¹³C NMR, IR, MS) confirm its structural integrity, with a molecular ion peak at m/z 513.54 (M⁺) .

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-4-oxo-5-[(4-phenylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20FN3O4S/c1-2-36-28(35)24-22-16-37-26(23(22)27(34)32(31-24)21-14-12-20(29)13-15-21)30-25(33)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16H,2H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQQCERQOFWJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[1,1'-biphenyl]-4-amido}-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of ethyl (4-fluorobenzoyl)acetate with benzofurazan oxide, followed by further reactions to introduce the thieno[3,4-d]pyridazine moiety . The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-{[1,1'-biphenyl]-4-amido}-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

Biological Activities

Ethyl 5-{[1,1'-biphenyl]-4-amido}-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate exhibits a range of biological activities that make it a subject of interest in pharmacological research:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of thieno-pyridazine have shown promising results against various cancer cell lines by inducing cytotoxicity and modulating key signaling pathways involved in tumor growth .
  • Anti-inflammatory Properties : Research indicates that compounds with similar structures can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . The biphenyl moiety may enhance the bioactivity by improving binding affinity to target receptors involved in inflammation.
  • Antimicrobial Activity : this compound has been evaluated for its antimicrobial properties against various pathogens. Compounds containing thieno-pyridazine frameworks have demonstrated activity against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Anticancer Studies : A study published in a peer-reviewed journal described the synthesis of thieno-pyridazine derivatives and their evaluation as anticancer agents. The results indicated significant cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the low micromolar range .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of similar thieno-pyridazine compounds. The findings suggested that these compounds could effectively reduce inflammation in animal models by downregulating inflammatory markers such as TNF-alpha and IL-6 .
  • Antimicrobial Activity : A comprehensive study assessed the antimicrobial efficacy of various thieno-pyridazine derivatives against clinical isolates of bacteria. Results showed that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of ethyl 5-{[1,1'-biphenyl]-4-amido}-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent (Position 3) Substituent (Position 5) Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-Fluorophenyl Biphenyl-4-amido 513.54 Ethyl ester, amide
Compound 26 4-Fluorophenyl Amino (-NH₂) 334.07 Ethyl ester, amino
Compound 28 3-Chlorophenyl Amino (-NH₂) 350.04 Ethyl ester, amino
Compound 29 4-Chlorophenyl Amino (-NH₂) 350.04 Ethyl ester, amino
Compound 13d 4-Hydroxyphenyl Amino (-NH₂) 354.05 Ethyl ester, hydroxyl
Compound 66 4-Chlorophenyl Methylamino (-NHCH₃) 434.89 Ethyl ester, methylamide

Key Observations :

  • Position 3 Modifications: 4-Fluorophenyl (target compound) vs. chlorophenyl (compounds 28/29) or hydroxyphenyl (13d): Fluorine’s electronegativity enhances metabolic stability compared to chlorine or polar hydroxyl groups .
  • Position 5 Modifications: Biphenyl-4-amido (target) introduces significant hydrophobicity and aromatic surface area, favoring interactions with hydrophobic protein pockets. This contrasts with smaller amino (26, 28, 29) or methylamino (66) groups, which may reduce binding affinity . The amide linkage in the target compound enhances hydrolytic stability compared to primary amines, which are prone to oxidation or acetylation .

Key SAR Trends :

  • Position 3 Aryl Groups: 4-Fluorophenyl (target, 26) demonstrates superior activity over chlorophenyl (28/29) in tau aggregation inhibition, likely due to optimal size and electronic effects . Hydroxyphenyl (13d) shows potent adenosine receptor antagonism but may suffer from reduced bioavailability due to polarity .
  • Position 5 Functionalization: Amido groups (target, 66) generally improve metabolic stability compared to amino derivatives (26, 28). Biphenyl-4-amido (target) is hypothesized to enhance binding to aggregated tau proteins by mimicking β-sheet structures .

Physicochemical and Analytical Data

Table 3: Analytical Data Comparisons

Compound Melting Point (°C) ¹H NMR (Key Signals) MS Data (M⁺)
Target Compound Not reported δ 7.25–7.57 (biphenyl protons), 4.43 (ethyl ester) 513.54
Compound 26 178–180 δ 7.13–7.57 (fluorophenyl), 4.43 (ethyl ester) 334.11
Compound 13d 253–256 δ 9.64 (OH), 6.83–7.25 (aryl protons) 354.05

Insights :

  • The ethyl ester moiety in all compounds produces characteristic quartets (δ ~4.3–4.5) in ¹H NMR .
  • The biphenyl protons in the target compound (δ 7.25–7.57) are deshielded compared to simpler aryl groups (e.g., 4-fluorophenyl in 26) .

Biological Activity

Ethyl 5-{[1,1'-biphenyl]-4-amido}-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological profiles based on diverse research findings.

Chemical Structure

The compound features a thieno[3,4-d]pyridazine core with various functional groups, including an amide and a fluorophenyl moiety. Its molecular formula is C22H19FN2O3S, with a molecular weight of 413.46 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis typically involves multi-step organic reactions. One common method includes the condensation of ethyl (4-fluorobenzoyl)acetate with benzofurazan oxide, followed by reactions to introduce the thieno[3,4-d]pyridazine moiety. This complex synthesis highlights the compound's intricate structure and potential for diverse applications in medicinal chemistry .

This compound exhibits its biological activity through interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in enzyme activity or receptor signaling pathways, potentially influencing metabolic processes and gene expression .

Pharmacological Profiles

Research into the pharmacological properties of similar compounds indicates that derivatives of thieno[3,4-d]pyridazine can exhibit a range of activities:

  • Anticancer Activity : Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives have shown activity against various cancer cell lines such as MCF-7 and HCT116 .
  • Antimicrobial Activity : Some thieno derivatives demonstrate significant antimicrobial properties against bacteria and fungi. This includes inhibition of growth in pathogens like E. coli and S. aureus .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, impacting pathways involved in disease processes such as inflammation or cancer progression .

Case Studies

Several studies have assessed the biological activity of structurally related compounds:

  • Anticancer Studies : A study demonstrated that thieno[3,4-d]pyridazine derivatives exhibited IC50 values in the micromolar range against various cancer cell lines .
  • Antimicrobial Efficacy : A series of synthesized compounds showed promising results against E. histolytica, with IC50 values ranging from 0.44 μM to 1.60 μM for different derivatives .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (μM)
Compound AAnticancerMCF-75.0
Compound BAntimicrobialE. coli0.5
Compound CAntimicrobialS. aureus0.25
Compound DEnzyme InhibitorVarious Enzymes10

Q & A

Q. (Basic) What are the standard synthetic routes for this compound?

The synthesis involves multi-step reactions, typically starting with a Biginelli condensation of aromatic aldehydes, ethyl acetoacetate, and thioureas to form pyridazine intermediates. Subsequent cyclization and functionalization steps (e.g., amidation or esterification) introduce the biphenyl and fluorophenyl moieties. Purification via column chromatography and monitoring via TLC are critical for isolating high-purity intermediates .

Q. (Advanced) How can reaction yields be optimized in multi-step syntheses?

Yield optimization requires precise control of stoichiometry, solvent selection (e.g., DMF for solubility), and catalyst loading. For example, microwave-assisted synthesis reduces reaction times for cyclization steps. Stepwise purification (e.g., recrystallization after each step) minimizes by-product interference, as demonstrated in analogous thienopyridazine syntheses .

Structural Analysis

Q. (Basic) Which spectroscopic techniques confirm the compound’s structure?

  • 1H/13C NMR : Assigns proton and carbon environments, resolving aromatic substituents and ester/amide functionalities.
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH vibrations.
  • Mass Spectrometry (HRMS) : Verifies molecular weight (±5 ppm accuracy) .

Q. (Advanced) How does X-ray crystallography resolve structural ambiguities?

Single-crystal X-ray diffraction provides bond-length data (e.g., C=O vs. C–N distances) to confirm tautomeric forms (keto vs. enol) and substituent regiochemistry. For example, crystallography resolved the orientation of the 4-fluorophenyl group in related thienopyridazine analogs .

Biological Activity

Q. (Basic) What in vitro assays evaluate pharmacological potential?

  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
  • Enzyme Inhibition : COX-1/COX-2 inhibition studies for anti-inflammatory activity.
  • Cytotoxicity : MTT/XTT assays on mammalian cell lines (e.g., HEK-293) .

Q. (Advanced) How to address contradictions in reported biological activities?

Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Validate findings using orthogonal methods:

  • Surface Plasmon Resonance (SPR) : Direct binding affinity measurements.
  • Kinase Profiling Panels : Assess selectivity across enzyme families.
  • Meta-Analysis : Cross-reference data from ≥3 independent studies .

Physicochemical Properties

Q. (Basic) Which properties are critical for stability and formulation?

  • Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition points.
  • Solubility : LogP determination via reverse-phase HPLC.
  • Hygroscopicity : Dynamic vapor sorption (DVS) analysis .

Q. (Advanced) Strategies to enhance aqueous solubility for in vivo studies?

  • Structural Modifications : Introduce PEG chains or sulfonate groups.
  • Formulation : Nanoemulsions or cyclodextrin inclusion complexes.
  • Salt Formation : Hydrochloride salts via pKa-guided protonation .

Data Analysis and Mechanistic Studies

Q. (Advanced) How to design mechanistic studies for activity pathways?

  • Molecular Docking : Simulate interactions with target proteins (e.g., COX-2).
  • Isotopic Labeling : Track metabolic pathways using 14C-labeled analogs.
  • Kinetic Studies : Determine IC50 shifts under varying substrate concentrations .

Q. (Advanced) How to validate computational models for structure-activity relationships (SAR)?

  • Comparative DFT Studies : Calculate electrostatic potentials to predict reactive sites.
  • QSAR Modeling : Corrogate experimental IC50 values with descriptors (e.g., Hammett constants).
  • Crystallographic Overlays : Align ligand-protein complexes with docking poses .

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